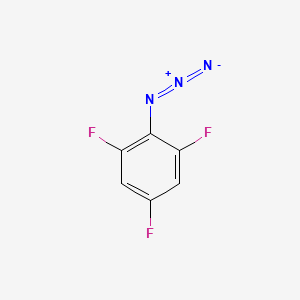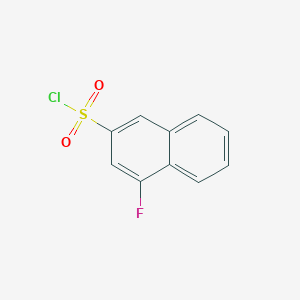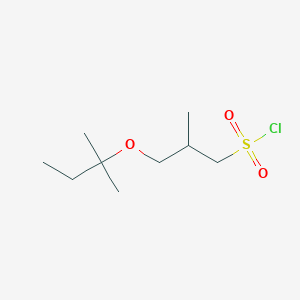
2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride group, which is known for its reactivity. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with 2-methylbutan-2-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids or bases may be used to catalyze certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis Product: The major product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins, to study their function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl Chloride: Another sulfonyl chloride compound with an aromatic ring, used in similar applications.
Tosyl Chloride: A sulfonyl chloride compound with a toluene group, commonly used in organic synthesis.
Uniqueness
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride is unique due to its branched structure and the presence of both a sulfonyl chloride group and an ether linkage. This combination of functional groups provides distinct reactivity and makes it suitable for specific synthetic applications that other sulfonyl chlorides may not be able to achieve.
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
2-methyl-3-(2-methylbutan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-5-9(3,4)13-6-8(2)7-14(10,11)12/h8H,5-7H2,1-4H3 |
InChI Key |
QQFIFNHGJFSPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


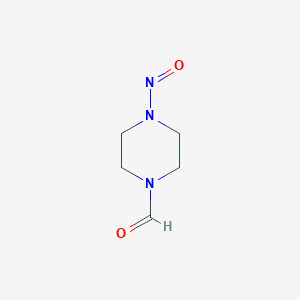
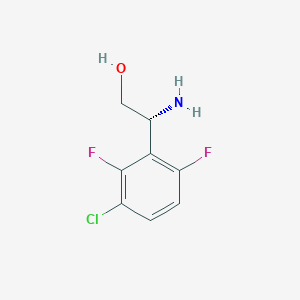
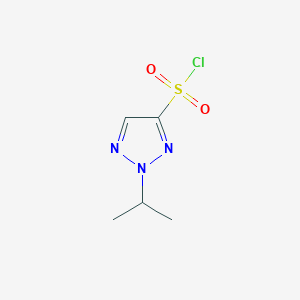
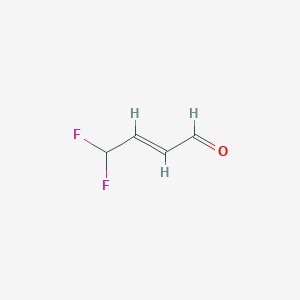
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)

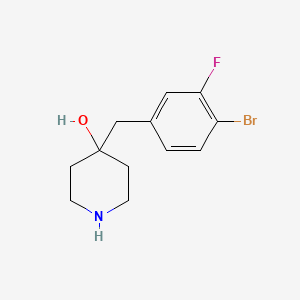
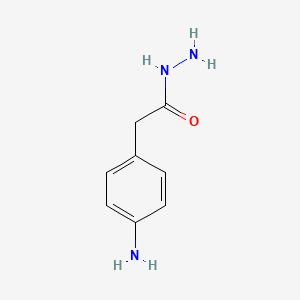
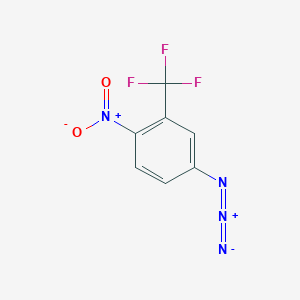
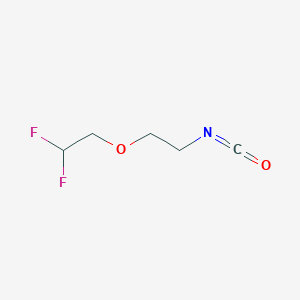
![Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
